molecular formula C7H7BF2O3 B1307195 2,5-Difluoro-4-methoxyphenylboronic acid CAS No. 897958-93-9

2,5-Difluoro-4-methoxyphenylboronic acid

Cat. No.: B1307195
CAS No.: 897958-93-9
M. Wt: 187.94 g/mol
InChI Key: BRMUXDWCSVTVPQ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoro-4-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2,5-difluoro-4-methoxyphenyl halides using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron . The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific biaryl compounds that may not be easily accessible using other boronic acids .

Properties

IUPAC Name

(2,5-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMUXDWCSVTVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395179
Record name 2,5-Difluoro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897958-93-9
Record name 2,5-Difluoro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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